Regioisomeric Distinction: 5-(Methylthio)thiophene-2-carbonitrile vs. 2-(Methylthio)thiophene-3-carbonitrile Scaffolds
The substitution pattern difference between 5-(methylthio)thiophene-2-carbonitrile (2-cyano, 5-methylthio) and the anthelmintic scaffold 2-(methylthio)thiophene-3-carbonitrile (3-cyano, 2-methylthio) represents a critical regioisomeric distinction. González et al. identified 4-(4-fluorophenyl)-2-methylthio-thiophene-3-carbonitrile as an active anthelmintic lead compound against Haemonchus contortus, demonstrating that the 3-cyano-2-methylthio arrangement is essential for biological activity in this series [1]. In contrast, 5-(methylthio)thiophene-2-carbonitrile positions the cyano group at the 2-position and the methylthio group at the 5-position, creating a distinctly different substitution vector and electronic profile. This regioisomeric variation alters both the spatial orientation of potential interactions and the electron-withdrawing effects across the thiophene ring, making the two compounds non-interchangeable in applications requiring precise positional control.
| Evidence Dimension | Substitution pattern and regioisomeric scaffold identity |
|---|---|
| Target Compound Data | 5-(Methylthio)thiophene-2-carbonitrile: 2-cyano substitution, 5-methylthio substitution |
| Comparator Or Baseline | 2-(Methylthio)thiophene-3-carbonitrile scaffold (active anthelmintic lead): 3-cyano substitution, 2-methylthio substitution |
| Quantified Difference | Distinct regioisomeric configuration with cyano and methylthio groups occupying different positions on the thiophene ring; 2-cyano vs. 3-cyano substitution pattern |
| Conditions | Comparative structural analysis based on published medicinal chemistry scaffold characterization; González et al. evaluated compounds for in vitro and in vivo anthelmintic activity against Haemonchus contortus |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting specific protein binding pockets, regioisomeric identity determines whether a compound can serve as a suitable intermediate for a given scaffold series.
- [1] González IC, et al. Novel thiophenes and analogues with anthelmintic activity against Haemonchus contortus. Bioorg Med Chem Lett. 2004;14(15):4037-43. DOI: 10.1016/j.bmcl.2004.05.044. View Source
